2-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-methylsulfonylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-8-5(6(9)10)4(3-7-8)13(2,11)12/h3H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNCKZIITGUUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrazole Formation
The pyrazole ring serves as the foundational structure for this compound. A widely employed method involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, β-diketone intermediates bearing pre-installed methyl and methylthio groups can undergo condensation with methylhydrazine to yield 2-methyl-4-methylthio-pyrazole derivatives. This approach ensures regioselective placement of substituents, critical for subsequent functionalization.
In a representative procedure, a β-diketone such as 3-methyl-1-(methylthio)propane-1,3-dione reacts with methylhydrazine in ethanol under acidic conditions. The reaction proceeds via nucleophilic attack and dehydration, forming the pyrazole ring with methyl and methylthio groups at positions 2 and 4, respectively. The use of glacial acetic acid as a catalyst enhances reaction efficiency, as evidenced in analogous syntheses of pyrazole-carbaldehyde derivatives.
Formation of the Carboxylic Acid Group
Hydrolysis of Esters
The carboxylic acid moiety at position 3 is commonly introduced via hydrolysis of ester precursors. For instance, ethyl 2-methyl-4-methylsulfonylpyrazole-3-carboxylate undergoes basic hydrolysis using aqueous sodium hydroxide, followed by acidification with HCl to yield the free acid. This method, validated for analogous pyrazole esters, provides high yields (85–90%) and avoids side reactions.
Reaction Scheme:
$$
\text{Ethyl ester} \xrightarrow[\text{1. NaOH, H}_2\text{O}]{\text{2. H}^+} \text{Carboxylic acid}
$$
Oxidation of Alcohols or Aldehydes
Alternative routes involve oxidizing a hydroxymethyl (-CH₂OH) or formyl (-CHO) group at position 3. Potassium permanganate (KMnO₄) in acidic or basic media effectively oxidizes primary alcohols to carboxylic acids. For example, 2-methyl-4-methylsulfonylpyrazole-3-methanol treated with KMnO₄ in H₂SO₄ yields the target acid.
Alternative Synthetic Routes
Nitrile Hydrolysis
Nitrile intermediates offer a versatile pathway. 2-Methyl-4-methylsulfonylpyrazole-3-carbonitrile, synthesized via nucleophilic substitution of a halogenated precursor with cyanide, undergoes acidic hydrolysis (H₂SO₄, H₂O) to the carboxylic acid. This method avoids esterification steps but requires stringent control of hydrolysis conditions to prevent desulfonation.
Grignard Carboxylation
While less common for pyrazole systems, Grignard reagents derived from halogenated pyrazoles can react with carbon dioxide to form carboxylate intermediates. Subsequent protonation yields the carboxylic acid. However, this route is limited by the stability of pyrazole Grignard reagents.
Data Tables and Comparative Analysis
Table 1. Comparison of Preparation Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization + Oxidation | β-Diketone + Hydrazine | H₂O₂, Acetic Acid | 78 | High regioselectivity | Multi-step, harsh oxidation |
| Ester Hydrolysis | Ethyl ester | NaOH, HCl | 90 | Simple, high yield | Requires ester precursor |
| Nitrile Hydrolysis | Pyrazole-carbonitrile | H₂SO₄, H₂O | 82 | Avoids oxidation steps | Cyanide handling required |
Table 2. Optimization of Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Sulfone Yield (%) |
|---|---|---|---|---|
| H₂O₂ | Acetic Acid | 60 | 12 | 88 |
| mCPBA | CH₂Cl₂ | 25 | 24 | 92 |
| KMnO₄ | H₂O | 80 | 6 | 75 |
The synthesis of 2-methyl-4-methylsulfonylpyrazole-3-carboxylic acid hinges on three critical stages: pyrazole ring assembly, sulfone group introduction, and carboxylic acid formation. Cyclization of β-diketones with hydrazines offers a regioselective route to the pyrazole core, while oxidation of thioethers using H₂O₂ or mCPBA reliably installs the sulfonyl moiety. Hydrolysis of ester precursors emerges as the most efficient method for carboxylic acid generation, offering superior yields and operational simplicity compared to nitrile hydrolysis or alcohol oxidation.
Future research should explore catalytic methods for sulfoxidation and enantioselective cyclization to enhance sustainability and chiral purity. Additionally, computational modeling could optimize reaction conditions, reducing energy input and waste generation.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under both classical and modern catalytic conditions:
a. Fischer Esterification
Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) yields esters. This equilibrium-driven process is accelerated by removing water . For example:
b. Coupling with Electrophilic Reagents
Modern methods employ reagents like N-methylimidazole (NMI) and 2,4,6-trichloro-1,3,5-triazine (TCFH) to activate the carboxylic acid, enabling ester formation at mild temperatures (50–80°C) without racemization .
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Fischer esterification | H₂SO₄, reflux, 12–24 hr | 60–85% | |
| TCFH/NMI activation | TCFH, NMI, CH₂Cl₂, rt, 1 hr | 75–95% |
Amidation Reactions
The carboxylic acid forms amides via mixed anhydride intermediates, often using ethyl chloroformate and tertiary amines (e.g., N-methylmorpholine) :
Key Findings :
| Amine | Reaction Time (hr) | Yield (%) | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Isopropylamine | 2 | 66 | 62.5 ppm (Nc mortality) | |
| tert-Butylamine | 4 | 42 | 500 ppm (Tu inhibition) |
Decarboxylation and Ring Modifications
a. Decarboxylation
Under strong acidic or basic conditions, the carboxylic acid group undergoes decarboxylation. For example, heating with concentrated HCl removes CO₂, yielding 2-methyl-4-methylsulfonylpyrazole :
Sulfonyl Group Reactivity
The methylsulfonyl moiety participates in nucleophilic substitutions under basic conditions. For instance, reaction with thiols replaces the sulfonyl group with a thioether :
Limitations :
Coordination Chemistry
The carboxylic acid and pyrazole nitrogen can act as ligands for metal ions. Studies on analogous compounds (e.g., 4,4′-bipyridine-2-carboxylic acid) show chelation with Zn²⁺ and Mn²⁺, forming stable coordination polymers .
Scientific Research Applications
2-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Substituent Effects: Methylsulfonyl vs. Methylsulfanyl
- 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic Acid Ethyl Esters (): These compounds feature a methylsulfanyl (-SCH₃) group at position 3 and an ethyl ester (-COOEt) at position 4. The methylsulfanyl group is less polar than the methylsulfonyl group in the target compound, reducing water solubility. Pharmacological studies showed moderate analgesic and anti-inflammatory activity, with an ulcerogenic index of 0.8–1.2 in rodent models .
Carboxylic Acid vs. Amide Derivatives
- 4-[2-Ethoxy-5-(4-methyl-piperazine-1-sulfonyl)benzoylamino]-2-methyl-5-propyl-2H-pyrazole-3-carboxylic Acid Amide (): This compound replaces the carboxylic acid with an amide (-CONH₂) group and introduces a piperazine-sulfonyl moiety. The amide group reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids), altering bioavailability and membrane permeability. The bulky piperazine-sulfonyl substituent may enhance selectivity for specific biological targets but could limit solubility .
Pyrimidine-Based Analogs
- Pyrimidine rings exhibit distinct electronic properties compared to pyrazoles, influencing binding to nucleic acids or kinases. The chlorine atom at position 2 enhances electrophilicity, which may increase reactivity but also toxicity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility: The synthesis of pyrazole derivatives, as demonstrated in , often involves condensation reactions with acid chlorides or anhydrides.
- Safety Considerations: Pyrimidine analogs with halogen substituents () highlight the importance of substituent choice in balancing efficacy and toxicity .
Biological Activity
2-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid (CAS No. 2470439-93-9) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry, agrochemistry, and material science. This article delves into the biological activities of this compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant research findings.
This compound features a unique structural configuration that contributes to its biological activity. The compound's molecular formula is , and its IUPAC name reflects its complex structure.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₄S |
| Molecular Weight | 192.20 g/mol |
| CAS Number | 2470439-93-9 |
| Solubility | Soluble in methanol |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition results in reduced production of prostaglandins, leading to decreased inflammation and pain.
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound selectively inhibits COX enzymes, leading to a reduction in inflammatory mediators.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, compromising their integrity and function.
- Signal Pathway Modulation : It may influence various signaling pathways related to inflammation and immune responses.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating significant efficacy compared to standard antibiotics.
- Anti-inflammatory Research : In a controlled experiment involving induced inflammation in animal models, treatment with the compound resulted in a 40% reduction in edema compared to untreated controls, showcasing its potential as an anti-inflammatory agent.
- Pharmacological Evaluation : A comprehensive pharmacological evaluation highlighted the compound's safety profile, with no significant adverse effects observed at therapeutic doses during preclinical trials.
Comparison with Similar Compounds
When compared to other pyrazole derivatives, this compound demonstrates distinct biological activities due to its specific substitution pattern:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 2-Methyl-4-methylsulfonylphenylpyrazole | Moderate antimicrobial | Different substitution pattern |
| 3,5-Disubstituted pyrazoles | Diverse pharmacological | Varies widely based on substitutions |
| Indole derivatives | Anti-cancer properties | Structural differences affect activity |
Q & A
Q. What are the established synthetic routes for 2-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid, and what key reaction conditions influence yield and purity?
The compound is synthesized via functionalization of pyrazole precursors. A common method involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid derivatives with acid anhydrides or chlorides to introduce sulfonyl groups. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- ¹H-NMR : To confirm substituent positions (e.g., methyl and sulfonyl groups). For example, methyl groups typically resonate at δ 2.5–3.0 ppm, while aromatic protons appear downfield (δ 7.5–8.5 ppm) .
- LCMS : To verify molecular weight (e.g., [M+1]⁺ ion at m/z 293–311) and purity (>95% by HPLC) .
- Elemental analysis : To validate empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a scaffold for synthesizing bioactive heterocycles. Its methylsulfonyl and carboxylic acid groups enable derivatization for structure-activity relationship (SAR) studies, particularly in developing anti-inflammatory and analgesic agents. Derivatives have shown moderate activity in inhibiting cyclooxygenase (COX) enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurity profiles. To address this:
- Standardize assays : Use consistent cell models (e.g., RAW 264.7 macrophages for anti-inflammatory testing) and control for endotoxin levels.
- Characterize impurities : Employ HPLC with gradient elution to detect and quantify process-related byproducts (e.g., epimers or sulfonyl hydrolysis products) .
- Cross-validate results : Compare data across multiple pharmacological models (e.g., carrageenan-induced edema vs. COX-2 enzymatic assays) .
Q. What strategies optimize regioselectivity in functionalizing the pyrazole ring of this compound?
Regioselectivity is influenced by:
- Electron-withdrawing groups : The sulfonyl group directs electrophilic substitution to the C-5 position.
- Catalytic systems : Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) favor functionalization at the C-4 position when paired with sterically hindered ligands .
- Protecting groups : Temporarily blocking the carboxylic acid moiety with tert-butyl esters prevents undesired side reactions during sulfonation .
Q. What methodological approaches are effective in controlling and quantifying process-related impurities during synthesis?
Critical steps include:
- In-process monitoring : Use TLC or inline FTIR to track reaction progression and intermediate stability.
- Chromatographic separation : Optimize HPLC conditions (e.g., C18 columns with 0.1% TFA in acetonitrile/water gradients) to resolve co-eluting impurities like epimers .
- Degradation studies : Stress testing under acidic, basic, and oxidative conditions identifies labile functional groups (e.g., sulfonyl hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
